Clebopride maleate is a substituted benzamide compound and a dopamine receptor antagonist . It is used to treat symptoms associated with functional gastrointestinal disorders . Clebopride may also be used to treat nausea and vomiting associated with chemotherapy .
The molecular formula of Clebopride maleate is C24H28ClN3O6 . The IUPAC name is 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide; (Z)-but-2-enedioic acid .
Clebopride maleate is a substituted benzamide compound and dopamine receptor antagonist that is related to metoclopramide . Initial studies of the blockade of cerebral dopamine receptors indicated that cleobopride showed greater activity compared to metoclopramide .
Clebopride maleate has a molecular weight of 489.9 g/mol . The InChIKey is BCVIWCRZYPHHMQ-BTJKTKAUSA-N .
Clebopride maleate is a pharmaceutical compound primarily classified as a dopamine antagonist. It is utilized in the treatment of functional gastrointestinal disorders, particularly for alleviating symptoms such as nausea and vomiting. Clebopride is chemically related to metoclopramide, another well-known dopamine antagonist with similar therapeutic applications. The compound has been noted for its efficacy in treating conditions like stomach ulcers and indigestion, making it a valuable agent in gastrointestinal pharmacotherapy .
Clebopride was first introduced in the late 1970s and has been used in various formulations since then. Its development stemmed from the need for effective treatments for gastrointestinal disorders that could minimize side effects commonly associated with other antiemetic agents . The compound is synthesized through various chemical processes, which are detailed in the synthesis section below.
Clebopride maleate falls under the category of substituted benzamides, which are known for their action on dopamine receptors. It is classified as a prokinetic agent due to its ability to enhance gastrointestinal motility and is recognized for its antiemetic properties . The maleate salt form aids in the drug's solubility and stability.
The synthesis of clebopride maleate involves several steps that typically include the formation of the substituted benzamide structure. The synthesis can be achieved through classical organic reactions such as acylation and cyclization.
Clebopride maleate has a complex molecular structure, characterized by its molecular formula . The compound features a substituted benzamide core with a chlorine atom and multiple nitrogen atoms, contributing to its activity as a dopamine antagonist.
The structural data indicates that clebopride does not exhibit optical isomerism due to the absence of chiral centers .
Clebopride undergoes various metabolic transformations within the body:
These reactions illustrate the compound's metabolic pathway and potential implications for efficacy and safety .
The metabolic pathways involve cytochrome P450 enzymes, which play a significant role in drug metabolism, influencing both the pharmacokinetics and pharmacodynamics of clebopride maleate.
Clebopride acts primarily as an antagonist at dopamine D2 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it inhibits dopaminergic signaling that can trigger nausea and vomiting.
Relevant analyses have shown that clebopride maintains its integrity under various conditions but should be stored properly to prevent degradation .
Clebopride maleate is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3